Bienvenue dans la boutique en ligne BenchChem!

S2101

LSD1 KDM1A Enzyme Inhibition

Select S2101 for its validated, mechanism-based irreversible LSD1 inhibition (IC50 0.99 µM; Ki 0.61 µM; kinact/Ki 4560 M⁻¹s⁻¹) delivering ~186-fold greater potency than tranylcypromine with superior MAO-A/B selectivity. Essential for epigenetic oncology, ovarian cancer cytotoxicity models (SKOV3, OVCAR3, A2780), prostate cancer AR-V7 transcriptional studies, and hiPSC self-renewal/differentiation assays. Avoid confounding experimental outcomes from less-characterized analogs whose divergent kinact/Ki values and off-target profiles preclude simple substitution.

Molecular Formula C16H16ClF2NO
Molecular Weight 311.75 g/mol
Cat. No. B15583422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS2101
Molecular FormulaC16H16ClF2NO
Molecular Weight311.75 g/mol
Structural Identifiers
InChIInChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1
InChIKeyCTSUZAFTJVLOIX-SBKWZQTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S2101 LSD1 Inhibitor: A Cell-Permeable 2-PCPA Derivative for Targeted Epigenetic Research


S2101 is a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor designed as a trans-2-phenylcyclopropylamine (2-PCPA) derivative. It functions as a mechanism-based, irreversible inhibitor of LSD1 with reported in vitro potency parameters including an IC50 of 0.99 µM, a Ki of 0.61 µM, and a kinact/Ki of 4560 M⁻¹s⁻¹ [1]. S2101 exhibits enhanced selectivity for LSD1 over the related monoamine oxidases MAO-A and MAO-B compared to the parent compound 2-PCPA, and is commonly employed as a chemical probe in cell signaling and epigenetic oncology studies . The compound is widely utilized in both academic and industrial settings to investigate the role of LSD1 in gene expression, cancer cell proliferation, and differentiation [2].

Why Generic LSD1 Inhibitors Are Not Interchangeable: The Case for S2101's Defined Biochemical Fingerprint


Generic or older-generation LSD1 inhibitors, such as tranylcypromine (2-PCPA), pargyline, or even more recent clinical candidates, exhibit widely divergent biochemical and cellular potency profiles that preclude simple substitution in research protocols. Substituting S2101 with a less characterized analog risks confounding experimental outcomes due to differences in mechanism-based inactivation efficiency (kinact/Ki), target residence time, and off-target activity against MAO isoforms [1]. For instance, the parent compound 2-PCPA displays an LSD1 IC50 of 184 µM, approximately 186-fold less potent than S2101, and demonstrates inverted selectivity with greater inhibition of MAO-A and MAO-B . Even among more advanced inhibitors, reported kinact/Ki values range from 1078 M⁻¹s⁻¹ (GSK2879552) to 4560 M⁻¹s⁻¹ (S2101), underscoring the need for precise, compound-specific validation [2]. The evidence presented below provides the quantitative justification for selecting S2101 based on its unique activity fingerprint.

S2101 Procurement Evidence: Quantified Potency and Selectivity Advantages Over Key LSD1 Inhibitor Comparators


Biochemical Potency: S2101 Exhibits 186-Fold Higher LSD1 Inhibition Compared to Tranylcypromine (2-PCPA)

S2101 demonstrates a significantly enhanced biochemical potency against LSD1 compared to its structural parent, tranylcypromine (2-PCPA). In a direct head-to-head comparison under identical assay conditions, S2101 exhibited an IC50 of 0.99 µM, representing a 186-fold improvement over the 184 µM IC50 reported for 2-PCPA . Furthermore, the efficiency of mechanism-based inactivation, as measured by the second-order rate constant kinact/KI, was 4560 M⁻¹s⁻¹ for S2101 compared to only 58 M⁻¹s⁻¹ for 2-PCPA, a 78.6-fold increase .

LSD1 KDM1A Enzyme Inhibition Epigenetics

Mechanism-Based Inactivation Efficiency: S2101's kinact/KI Ratio Ranks Highest Among Compared LSD1 Inhibitors

The kinact/KI parameter is a critical metric for evaluating the efficiency of irreversible enzyme inhibition, directly correlating with target residence time and cellular durability of effect. A comparative analysis of published kinact/KI and KI values for several LSD1 inhibitors reveals that S2101 (kinact/KI = 4560 M⁻¹s⁻¹; KI = 0.61 µM) surpasses other well-characterized probes and clinical candidates in this metric [1]. Specifically, S2101 demonstrates a 4.2-fold higher inactivation efficiency than GSK2879552 (kinact/KI = 1078 M⁻¹s⁻¹) and a 2.3-fold higher efficiency than the second-ranked NCL-1 (kinact/KI = 2000 M⁻¹s⁻¹) in the same table [1].

LSD1 Irreversible Inhibition Kinetics SAR

Cellular Target Engagement: S2101 Induces a 50-Fold Greater Increase in H3K4me2 Methylation Compared to 2-PCPA in HEK293T Cells

In a cell-based functional assay monitoring the accumulation of the LSD1 substrate H3K4me2, S2101 demonstrated markedly superior cellular potency relative to 2-PCPA. Treatment of HEK293T human cells with S2101 resulted in a dose-dependent increase in H3K4me2 levels, achieving approximately 50-fold stronger inhibition compared to equivalent concentrations of 2-PCPA . This cell-permeable advantage translates the biochemical potency gain into a functional, chromatin-based readout.

Cellular Assay H3K4me2 Epigenetics Target Engagement

Selectivity Profile: S2101 Displays Reduced Off-Target MAO Inhibition Compared to 2-PCPA

A critical limitation of early LSD1 inhibitors like 2-PCPA is their potent inhibition of monoamine oxidases (MAO-A and MAO-B), which confounds in vivo and cellular studies. S2101 was specifically designed to mitigate this off-target activity. Comparative KI values demonstrate that S2101 exhibits a 17-fold higher KI for MAO-B (17 µM) and a 22-fold higher KI for MAO-A (110 µM) compared to 2-PCPA (MAO-B KI = 1 µM?; MAO-A KI = 5 µM) . This shift in selectivity profile reduces the risk of MAO-mediated metabolic interference or neurochemical side effects in complex biological systems .

Selectivity MAO-A MAO-B Off-Target

Optimized Applications of S2101 in Epigenetic and Oncology Research: Evidence-Based Use Cases


Validating LSD1 Dependency in Ovarian Cancer Cell Lines with Correlated Cytotoxicity

S2101 is ideally suited for investigating LSD1 dependency in ovarian cancer models. A systematic analysis of LSD1 inhibitors in a panel of ovarian cancer cell lines (SKOV3, OVCAR3, A2780, A2780cis) demonstrated that S2101 and RN-1, the two most potent LSD1 inhibitors tested, induced significantly greater cytotoxicity than pargyline and tranylcypromine (TCP) [1]. This cytotoxic effect roughly correlated with their reported LSD1 inhibitory potential (RN-1, S2101 >> pargyline, TCP) [1]. Researchers can utilize S2101 to validate the role of LSD1 enzymatic activity in tumor cell viability and to benchmark novel LSD1 inhibitors in this disease context. The compound's cellular potency supports its use in dose-response viability assays to establish therapeutic windows in vitro.

Investigating LSD1-Mediated Regulation of Androgen Receptor Signaling in Prostate Cancer

S2101 has been directly employed alongside clinical-stage LSD1 inhibitors GSK2879552 and ORY-1001 to dissect the role of LSD1 in modulating androgen receptor (AR) and AR-V7 chromatin binding and transcriptional activity [2]. In LNCaP-tetARV7 prostate cancer cells, co-treatment with S2101 (10 µM) for 48 hours was used to assess LSD1's contribution to AR-V7-regulated gene expression, providing a comparative benchmark for the effects of GSK2879552 and ORY-1001 [2]. This established use case validates S2101 as a robust chemical probe for studying LSD1's function in hormone-dependent cancers and for evaluating the transcriptional consequences of LSD1 inhibition in a disease-relevant model system.

Characterizing the Impact of LSD1 Inhibition on Stem Cell Proliferation and Differentiation

S2101 serves as a reference inhibitor for exploring the role of LSD1 in pluripotent stem cell biology. In a comparative study assessing the effects of multiple LSD1 inhibitors (S2101, OG-L002, GSK2879552, S2116, S2157) on the proliferation of ChiPS17 human induced pluripotent stem cells (hiPSCs), S2101 was included as a key comparator to evaluate the differential impact of these compounds on cellular growth in differentiation medium [3]. The study utilized S2101 across a range of doses, demonstrating its utility in dissecting LSD1's contribution to stem cell self-renewal versus differentiation decisions. This application underscores S2101's value in regenerative medicine and developmental biology research, where precise modulation of epigenetic state is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for S2101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.